molecular formula C10H11FOS B14040958 1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one

1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14040958
M. Wt: 198.26 g/mol
InChI Key: VYDJGECMGHHOKN-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a methylthio (-SMe) group at the ortho position and a fluorine atom at the meta position on the phenyl ring. Its molecular formula is C₁₀H₁₁FOS (molar mass: 198.26 g/mol).

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(3-fluoro-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11FOS/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6H2,1-2H3

InChI Key

VYDJGECMGHHOKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)F)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one typically involves the reaction of 3-fluoro-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone moiety. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the ketone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as the use of catalytic processes or continuous flow reactors to ensure higher yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methylthio groups can influence the compound’s binding affinity and reactivity. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of Structural Analogs

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one 3-F, 2-SMe C₁₀H₁₁FOS 198.26 High polarity; potential pharmaceutical intermediate
1-(3-(Methylthio)phenyl)propan-2-one 3-SMe C₁₀H₁₂OS 180.27 Precursor for reductive amination
1-(4-(Methylthio)phenyl)propan-2-one 4-SMe C₁₀H₁₂OS 180.27 Metabolite of 4-MTA
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ C₁₀H₉F₃O 202.18 Fenfluramine synthesis
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one 4-OCH₂CF₃ C₁₁H₁₁F₃O₂ 250.20 Enhanced solubility

Biological Activity

1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one, a compound featuring a unique combination of functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C10H11FOS and a molecular weight of approximately 202.26 g/mol. The structure includes:

  • A fluoro group at the 3-position of the phenyl ring.
  • A methylthio group at the 2-position.
  • A propan-2-one moiety .

These structural features contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values that suggest effective inhibition of both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Organisms
This compound500E. coli, S. aureus

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties , particularly against human cancer cell lines such as HeLa and MCF-7. The cytotoxic effects were evaluated using the MTT assay, revealing significant cell viability reduction at certain concentrations.

Cell Line IC50 (µM) Effect
HeLa15.5Significant cytotoxicity
MCF-722.3Moderate cytotoxicity

The mechanism appears to involve apoptosis induction through caspase activation pathways, leading to programmed cell death in cancer cells.

The biological activity of this compound is believed to arise from its interactions with specific enzymes and proteins in microbial and cancerous cells. The presence of halogen substituents enhances its binding affinity to biological macromolecules, facilitating:

  • Enzyme inhibition , disrupting metabolic pathways.
  • Receptor modulation , potentially altering signaling cascades associated with cancer progression.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted by researchers evaluated the compound against a panel of resistant bacterial strains, demonstrating its potential as a lead candidate for antibiotic development .
  • Cytotoxicity Assessment : Another investigation focused on the anticancer effects of the compound on various human cancer cell lines, confirming its efficacy in reducing cell proliferation through apoptosis .

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